3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one
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Overview
Description
3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one is an organic compound that features a complex structure with a bromophenyl group, a pyridinyl group, and a tolyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: An organic compound with a bromine atom in the para position of the phenyl ring.
Phenylboronic acid: Used in Suzuki–Miyaura coupling reactions.
Uniqueness
3-(4-bromophenyl)-1-(pyridin-4-yl)-3-o-tolylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields of research.
Properties
Molecular Formula |
C21H18BrNO |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3-(2-methylphenyl)-1-pyridin-4-ylpropan-1-one |
InChI |
InChI=1S/C21H18BrNO/c1-15-4-2-3-5-19(15)20(16-6-8-18(22)9-7-16)14-21(24)17-10-12-23-13-11-17/h2-13,20H,14H2,1H3 |
InChI Key |
UFXXYDFRMMZNDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)C2=CC=NC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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